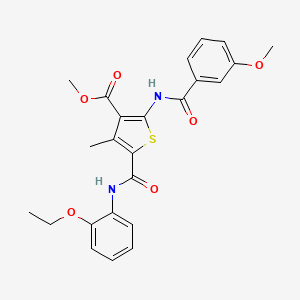
3-(5-Formylthiophen-2-yl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Formylthiophen-2-yl)benzyl alcohol is an organic compound that features a benzyl alcohol moiety attached to a thiophene ring with a formyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylthiophen-2-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .
Another method involves the Chan-Lam coupling, which is used for the arylation of amines and other nitrogen-containing functional groups. This reaction is performed using aryl boronic acids and amines under mild conditions, offering good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Formylthiophen-2-yl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Formylthiophen-2-yl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(5-Formylthiophen-2-yl)benzyl alcohol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound may act as a substrate for enzymes like oxidases, which facilitate the conversion of alcohols to aldehydes or acids . The thiophene ring’s electron-rich nature allows it to participate in various electrophilic and nucleophilic reactions, contributing to its reactivity and versatility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Formyl-2-thienyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
5-Formyl-2-thiopheneboronic acid: Contains a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-(5-Formylthiophen-2-yl)benzyl alcohol is unique due to its combination of a benzyl alcohol moiety and a thiophene ring with a formyl group. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H10O2S |
|---|---|
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
5-[3-(hydroxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8,13H,7H2 |
InChI-Schlüssel |
QPKDXFFXZHPBRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
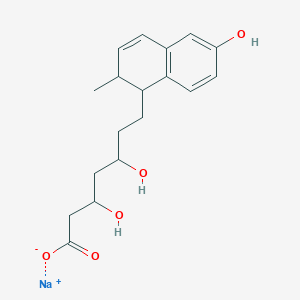
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)
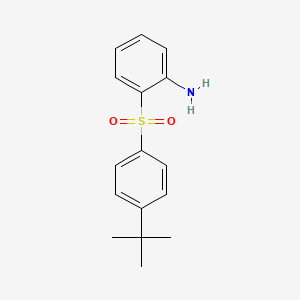



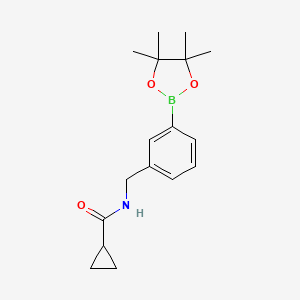
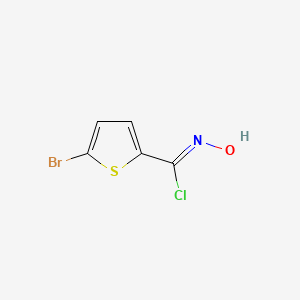
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
